5,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride 5,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 75887-76-2
VCID: VC5165402
InChI: InChI=1S/C12H17NO2.ClH/c1-14-10-6-8-5-9(13)3-4-11(8)12(7-10)15-2;/h6-7,9H,3-5,13H2,1-2H3;1H
SMILES: COC1=CC2=C(CCC(C2)N)C(=C1)OC.Cl
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73

5,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

CAS No.: 75887-76-2

Cat. No.: VC5165402

Molecular Formula: C12H18ClNO2

Molecular Weight: 243.73

* For research use only. Not for human or veterinary use.

5,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride - 75887-76-2

Specification

CAS No. 75887-76-2
Molecular Formula C12H18ClNO2
Molecular Weight 243.73
IUPAC Name 5,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Standard InChI InChI=1S/C12H17NO2.ClH/c1-14-10-6-8-5-9(13)3-4-11(8)12(7-10)15-2;/h6-7,9H,3-5,13H2,1-2H3;1H
Standard InChI Key VBMJNJUUCOFHGQ-UHFFFAOYSA-N
SMILES COC1=CC2=C(CCC(C2)N)C(=C1)OC.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a tetrahydronaphthalene (tetralin) core, a partially saturated bicyclic system, with two methoxy (-OCH3_3) groups at the 5- and 7-positions and a primary amine (-NH2_2) at the 2-position, protonated as a hydrochloride salt . The IUPAC name, 5,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride, reflects this substitution pattern. Key structural identifiers include:

PropertyValue
Molecular FormulaC12H18ClNO2\text{C}_{12}\text{H}_{18}\text{ClNO}_{2}
Molecular Weight243.73 g/mol
SMILESCOC1=CC2=C(CCC(C2)N)C(=C1)OC.Cl
InChIKeyVBMJNJUUCOFHGQ-UHFFFAOYSA-N

The hydrochloride salt enhances solubility in polar solvents, though exact solubility data remain unspecified .

Spectroscopic and Computational Data

PubChem records provide the compound’s Standard InChI string, enabling computational modeling of its 3D conformation . The presence of electron-donating methoxy groups influences its electronic environment, potentially affecting binding interactions with biological targets . Comparative analysis with non-salt forms, such as 5,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine (PubChem CID 12654098), reveals that protonation alters polarity and hydrogen-bonding capacity, critical for pharmacokinetics .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves constructing the tetrahydronaphthalene ring followed by sequential functionalization. A proposed route includes:

  • Ring Formation: Diels-Alder cyclization of a diene and dienophile to generate the tetralin skeleton.

  • Methoxy Introduction: Electrophilic aromatic substitution or Ullmann coupling to install methoxy groups at positions 5 and 7.

  • Amination: Reductive amination or nucleophilic substitution to introduce the amine group at position 2.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Purification and Characterization

Post-synthesis, purification typically employs recrystallization or column chromatography. Analytical techniques such as nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography verify structural integrity . The absence of reported isomeric impurities suggests high synthetic fidelity, though chiral centers at positions 2 and 4 warrant enantiomeric resolution in bioactive applications .

Comparative Analysis with Related Compounds

Structural Analogues

Compound NameMolecular FormulaKey DifferencesPharmacological Activity
2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amineC12H17NO2\text{C}_{12}\text{H}_{17}\text{NO}_{2}Methoxy at 2,7; amine at 1Not reported
(−)-MBPC18H21BrN\text{C}_{18}\text{H}_{21}\text{BrN}Bromophenyl substitution5-HT2C_{2C} agonist

Positional isomerism significantly alters receptor selectivity, underscoring the importance of substitution patterns in drug design .

Functional Implications

The 5,7-dimethoxy configuration may enhance metabolic stability compared to ortho-substituted analogues, as methoxy groups resist cytochrome P450-mediated oxidation . Additionally, the hydrochloride salt improves aqueous solubility, potentially enhancing bioavailability.

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